2-Cyclopropyl-4,5-dimethyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-4,5-dimethyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4,5-dimethyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl, dimethyl, and piperazinyl groups. The oxazole moiety is then attached through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. Key steps include the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4,5-dimethyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-Cyclopropyl-4,5-dimethyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4,5-dimethyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine
- 2-Cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-triazol-5-yl]methyl}piperazin-1-yl)pyrimidine
Uniqueness
2-Cyclopropyl-4,5-dimethyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of the oxazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H29N5O |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C20H29N5O/c1-13(2)18-17(21-12-26-18)11-24-7-9-25(10-8-24)20-14(3)15(4)22-19(23-20)16-5-6-16/h12-13,16H,5-11H2,1-4H3 |
InChI Key |
SMTMDGMOEVZSLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=C(OC=N3)C(C)C)C4CC4)C |
Origin of Product |
United States |
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